Berlocombin

Catalog No.
S566386
CAS No.
54242-77-2
M.F
C25H30N8O5S
M. Wt
554.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Berlocombin

CAS Number

54242-77-2

Product Name

Berlocombin

IUPAC Name

4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C25H30N8O5S

Molecular Weight

554.6 g/mol

InChI

InChI=1S/C14H18N4O3.C11H12N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-7H,12H2,1H3,(H,13,14,15)

InChI Key

PLNJWCKOFVAKGM-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Synonyms

berlocombin, trimerazine

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Berlocombin is a synthetic compound with the chemical formula C25H30N8O5SC_{25}H_{30}N_{8}O_{5}S and a molecular weight of 534.63 g/mol. It is classified as a sulfonamide and is primarily known for its application in the treatment of infections caused by protozoa, particularly in veterinary medicine. The compound exhibits a complex structure that includes multiple nitrogen atoms, which contribute to its biological activity and interaction with various biological targets .

, typical for sulfonamide compounds:

  • Hydrolysis: This reaction can lead to the breakdown of the sulfonamide group under acidic or basic conditions.
  • Reduction: The presence of nitrogen in its structure allows for reduction reactions, potentially forming amines.
  • Substitution Reactions: Berlocombin can participate in nucleophilic substitution reactions due to the presence of reactive functional groups, allowing it to interact with various electrophiles.

These reactions are crucial for understanding how Berlocombin can be modified for enhanced efficacy or reduced toxicity in therapeutic applications .

Berlocombin exhibits significant biological activity, particularly as an antimicrobial agent. It is effective against a range of protozoal infections, making it valuable in both human and veterinary medicine. The compound functions by inhibiting specific enzymes that are crucial for the survival and replication of protozoa, thus leading to their death. Additionally, Berlocombin has shown potential in reactivating acetylcholinesterase inhibited by organophosphate compounds, which adds another layer to its pharmacological profile .

The synthesis of Berlocombin typically involves several steps:

  • Formation of the Sulfonamide Backbone: This is achieved through the reaction of an amine with a sulfonyl chloride.
  • Introduction of Additional Functional Groups: Various functional groups are introduced through alkylation or acylation reactions.
  • Purification: The final product is purified using techniques such as crystallization or chromatography.

These synthetic routes allow for the modification of Berlocombin’s structure to enhance its biological activity and reduce potential side effects .

Studies have shown that Berlocombin interacts with various biological targets, including enzymes involved in neurotransmitter regulation. Its ability to reactivate acetylcholinesterase suggests that it can reverse the toxic effects caused by organophosphate poisoning. Additionally, research into its interactions with protozoal enzymes has provided insights into its mechanism of action and potential resistance mechanisms .

Several compounds share structural similarities with Berlocombin, particularly within the sulfonamide class and other antimicrobial agents. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
SulfamethoxazoleC10H11N3O3SC_{10}H_{11}N_{3}O_{3}SCommonly used antibiotic; effective against bacteria
TrimethoprimC14H18N4O3C_{14}H_{18}N_{4}O_{3}Often combined with sulfamethoxazole; synergistic effects
MetronidazoleC6H9N3O3C_{6}H_{9}N_{3}O_{3}Effective against anaerobic bacteria and protozoa

Uniqueness of Berlocombin:

  • Unlike many sulfonamides, Berlocombin has demonstrated specific activity against protozoa, which sets it apart from other compounds primarily effective against bacteria.
  • Its dual functionality as an acetylcholinesterase reactivator adds a unique aspect to its pharmacological profile that is not commonly found in similar compounds .

Dates

Modify: 2023-07-20

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